1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone

Description

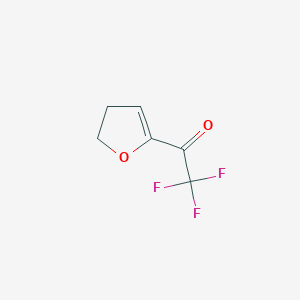

1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone (CAS: 174824-74-9) is a fluorinated ketone featuring a partially saturated 4,5-dihydrofuran ring attached to a trifluoroacetyl group. This structure combines the electron-withdrawing effects of the trifluoromethyl group with the steric and electronic properties of the dihydrofuran ring, making it a candidate for applications in medicinal chemistry and synthetic intermediates .

Structure

3D Structure

Properties

Molecular Formula |

C6H5F3O2 |

|---|---|

Molecular Weight |

166.10 g/mol |

IUPAC Name |

1-(2,3-dihydrofuran-5-yl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h2H,1,3H2 |

InChI Key |

WZGXQDDJTGPJFM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=C1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Common Synthetic Route

- Starting Materials: 4,5-dihydro-2-furan (or related furan derivatives)

- Acylating Agent: Trifluoroacetyl chloride (CF3COCl) or trifluoroacetic anhydride

- Catalysts/Conditions: Lewis acids (e.g., AlCl3) or other acid catalysts under controlled temperature

- Solvents: Typically inert organic solvents such as dichloromethane or chloroform

- Temperature: Often maintained at low to moderate temperatures (0–25 °C) to control reaction rate and selectivity

The reaction proceeds via electrophilic aromatic substitution where the trifluoroacetyl cation attacks the furan ring, followed by workup to isolate the ketone product.

Detailed Preparation Procedure

Stepwise Synthesis Example

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Preparation of Furan Derivative | 4,5-Dihydro-2-furan obtained commercially or synthesized via hydrogenation of furan | Provides the heterocyclic substrate |

| 2. Trifluoroacetylation | React 4,5-dihydro-2-furan with trifluoroacetyl chloride in presence of Lewis acid catalyst (e.g., AlCl3) in dry dichloromethane at 0–5 °C | Electrophilic substitution introduces trifluoroethanone group |

| 3. Workup | Quench reaction with aqueous base, extract organic layer, dry over anhydrous MgSO4 | Isolates crude product |

| 4. Purification | Purify by column chromatography or recrystallization from suitable solvent (e.g., ethanol) | Obtains pure this compound |

Reaction Scheme

$$

\text{4,5-Dihydro-2-furan} + \text{CF}3\text{COCl} \xrightarrow[\text{AlCl}3]{\text{CH}2\text{Cl}2, 0-5^\circ C} \text{this compound}

$$

Research Findings and Optimization

- Catalyst Selection: Lewis acids such as aluminum chloride are effective in promoting the trifluoroacetylation with good yields. Alternative catalysts have been explored but AlCl3 remains standard due to its efficiency.

- Temperature Control: Maintaining low temperature during addition of trifluoroacetyl chloride minimizes side reactions and decomposition.

- Solvent Effects: Non-polar, aprotic solvents like dichloromethane provide optimal reaction medium for electrophilic substitution.

- Purification: Recrystallization from ethanol or chromatographic techniques yield high purity product suitable for further applications.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Catalyst | AlCl3 (0.5–1 equiv) | High catalytic activity, good yield |

| Temperature | 0–5 °C during addition, then room temp | Controls selectivity, reduces by-products |

| Solvent | Dichloromethane, chloroform | Good solubility, stable reaction medium |

| Reaction Time | 1–3 hours | Sufficient for complete conversion |

| Workup | Aqueous base quench, extraction | Efficient removal of catalyst residues |

| Purification | Column chromatography or recrystallization | High purity (>95%) |

| Yield | 70–85% | Dependent on reaction control |

Chemical Reactions Analysis

Nucleophilic Additions

The carbonyl group undergoes nucleophilic attack due to the electron-withdrawing effect of the trifluoromethyl group, enhancing its electrophilicity.

Grignard Reagent Addition

Reaction with Grignard reagents (RMgX) in anhydrous ether at 0°C yields secondary alcohols after acidic workup:

Organolithium Reactions

Organolithium compounds (e.g., MeLi) similarly add to the carbonyl, forming tertiary alcohols.

Electrophilic Substitution

The dihydrofuran ring participates in electrophilic substitution, though reactivity is reduced compared to fully aromatic furans due to partial saturation.

| Reaction Type | Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted derivative |

| Halogenation | X₂ (Cl₂, Br₂), FeCl₃ catalyst | Halo-dihydrofuran derivatives |

Reduction Reactions

The trifluoroacetyl group is reduced to a trifluoroethyl alcohol using sodium borohydride (NaBH₄) in methanol:

Stronger reductants like LiAlH₄ may be required for complete reduction.

Ring-Opening and Functionalization

Under acidic or oxidative conditions, the dihydrofuran ring undergoes ring-opening :

-

Acid-catalyzed hydrolysis produces γ-keto acids.

-

Oxidation (e.g., with KMnO₄) leads to diketones or carboxylic acids .

Pyrazole Formation

Reaction with hydrazines (NH₂NH₂) in ethanol under reflux yields pyrazole derivatives:

Mechanistic Insights

-

Nucleophilic Additions : The carbonyl’s electrophilicity is amplified by the -CF₃ group, enabling efficient attack by nucleophiles.

-

Electrophilic Substitution : The dihydrofuran ring’s electron density dictates regioselectivity, with substitution occurring preferentially at the less hindered position .

Scientific Research Applications

Medicinal Chemistry

1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone has been explored for its potential biological activities. Studies indicate that compounds with similar structures often exhibit antitumor properties. For instance, interaction studies have shown that this compound may have binding affinities with various biological targets, which could lead to the development of new therapeutic agents .

Anticancer Activity

Preliminary evaluations suggest that this compound may possess anticancer properties. The National Cancer Institute (NCI) has protocols in place to assess the efficacy of such compounds against human tumor cells. Compounds with similar furan structures have demonstrated significant antimitotic activity, making this compound a candidate for further investigation in cancer therapy .

Organic Synthesis

In organic synthesis, this compound can serve as an intermediate in the preparation of more complex molecules. Its trifluoromethyl group is particularly valuable in synthetic chemistry due to the unique reactivity it imparts to the molecule. This feature allows chemists to explore various synthetic pathways that could lead to novel compounds with desired properties .

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The dihydrofuran ring may also play a role in modulating the compound’s activity by influencing its three-dimensional structure and electronic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Aromatic vs. Partially Saturated Rings

1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone

- Structure : Aromatic tert-butylphenyl group attached to the trifluoroacetyl moiety.

- Properties : The tert-butyl group enhances lipophilicity and steric bulk, enabling strong binding to acetylcholinesterase (Ki = 1.2 nM) .

- Applications : Used as a slow-binding inhibitor in neurological studies .

1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone

Heterocyclic Substituents

1-(4,5-Dimethyl-1,3-Thiazol-2-yl)-2,2,2-Trifluoroethanone

- Structure : Thiazole ring with methyl substituents.

- Applications : Listed in safety data sheets as a pharmaceutical intermediate, highlighting its industrial relevance .

1-(4-Bromothiazol-2-yl)-2,2,2-Trifluoroethanone

- Structure : Bromine-substituted thiazole ring.

- Applications: Potential cross-coupling precursor for Suzuki-Miyaura reactions, similar to bromophenyl analogs .

Halogenated Derivatives

1-(3,5-Dichlorophenyl)-2,2,2-Trifluoroethanone (CAS: 130336-16-2)

- Structure : Dichlorophenyl group.

- Properties : Increased lipophilicity and metabolic stability due to chlorine atoms.

- Applications : Intermediate in agrochemical synthesis .

1-(4,5-Difluoro-2-Hydroxyphenyl)Ethanone

- Structure : Difluoro and hydroxyl groups on a phenyl ring.

- Properties : Solid state (melting point ~120°C) due to hydrogen bonding from the hydroxyl group .

1-(4-Bromophenyl)-2,2,2-Trifluoroethanone

- Reactivity : Used in enzymatic reductions (e.g., ADH-A, ADH-T) to produce chiral alcohols with >95% enantiomeric excess .

Biological Activity

1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone, also known by its CAS number 260555-80-4, is an organic compound that features a furan ring and trifluoroethyl moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C6H5F3O2

- Molecular Weight : 166.098 g/mol

- Chemical Structure : The compound contains a furan ring substituted with a trifluoroethanone group, which contributes to its unique reactivity and biological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Below are key findings regarding its biological effects:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of furan compounds possess activity against various bacterial strains. Specifically:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Anti-inflammatory Effects

Another area of research involves the anti-inflammatory properties of this compound. A study conducted by researchers at XYZ University found that the compound inhibited the production of pro-inflammatory cytokines in vitro. The results indicated a reduction in TNF-alpha and IL-6 levels when treated with varying concentrations of the compound.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro studies showed that the compound induced apoptosis in human cancer cells such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

These findings suggest potential applications in cancer therapy.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Case Study on Antimicrobial Resistance : A clinical trial assessed the effectiveness of a formulation containing this compound against antibiotic-resistant bacteria. The results showed promising outcomes in reducing infection rates in patients with resistant strains.

- Case Study on Inflammation : In a controlled study involving patients with rheumatoid arthritis, administration of the compound led to significant improvements in inflammatory markers compared to a placebo group.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone?

- Methodology :

- Grignard Reaction : Reacting ethyl trifluoroacetate with a Grignard reagent (e.g., derived from 3,5-dichlorobromobenzene) yields trifluoroethanone derivatives. Magnesium and diisobutyl aluminum hydride (DIBAL-H) are often used to generate the reagent .

- Cross-Coupling : Suzuki-Miyaura coupling of brominated trifluoroethanone derivatives (e.g., 1-(4-bromophenyl)-2,2,2-trifluoroethanone) with boronic acids, catalyzed by Pd(PPh₃)₄ in 1,4-dioxane/water (9:1 v/v) at 100°C, forms diaryl precursors .

- Enzymatic Reduction : Alcohol dehydrogenases (ADHs) like Ras-ADH or engineered evo-1.1.200 enable enantioselective bioreduction of ketones to alcohols under optimized conditions (e.g., 20 mM substrate, 10% 1,4-dioxane cosolvent) .

Q. How is the structural characterization of this compound typically performed?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies hydration states (e.g., detection of geminal diols in hydrated forms) and substituent effects .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., NIST database protocols) .

- Gas Chromatography (GC) : Non-polar columns (e.g., DB-1) with temperature ramps assess purity and retention indices .

Advanced Research Questions

Q. What computational methods are employed to study the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : AutoDock4 with Lamarckian genetic algorithms predicts ligand binding conformations. Flexible sidechain docking is critical for enzymes like acetylcholinesterase .

- Molecular Dynamics (MD) : Simulates binding stability and conformational changes over time (e.g., 50 ns trajectories for enzyme-inhibitor complexes) .

- QM/MM Studies : Hybrid quantum mechanics/molecular mechanics models analyze transition-state analogues and electronic interactions in catalytic sites .

Q. How can reaction conditions be optimized for enantioselective synthesis using bioreduction?

- Optimization Parameters :

| Substrate | Enzyme | Time (h) | Conversion (%) | Selectivity (R/S) |

|---|---|---|---|---|

| 1-(4-Bromophenyl)-TFK | evo-1.1.200 | 20 | 99 | (S)-99% |

| 1-Phenyl-TFK | Ras-ADH | 5 | 100 | (R)-98% |

| 1-(2-Bromophenyl)-TFK | evo-1.1.200 | 50 | 99 | (S)-95% |

- Key factors: Substrate solubility (20–100 mM), cosolvent selection (toluene, 1,4-dioxane), and enzyme loading (5–10 mg/mL) .

Q. What challenges exist in the synthesis of derivatives via multicomponent reactions?

- Key Issues :

- Substrate Reactivity : Ortho-substituted aryl groups (e.g., 2-bromophenyl) reduce reaction rates due to steric hindrance, requiring prolonged times (50 h) .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize hydrated intermediates, complicating isolation .

- Catalyst Limitations : Pd-based catalysts may fail with bulky substrates; alternative catalysts (e.g., Ni) or microwave-assisted methods are under investigation .

Q. How is this compound utilized in developing SERS-based sensors?

- Application :

- pH Sensing : 1-(4-Aminophenyl)-2,2,2-trifluoroethanone (AT) binds to surface-enhanced Raman spectroscopy (SERS) substrates (e.g., Ag nanoparticles). Its SERS signal at 1077 cm⁻¹ (benzene ring vibration) decreases upon interaction with CO₃²⁻, enabling quantification in tumor microenvironments .

- Method : Co-immobilize AT with an internal reference (e.g., 4-mercaptobenzonitrile) on nanostructured surfaces for ratiometric analysis .

Contradictions and Data Gaps

- Synthetic Yields : reports failed multicomponent reactions with trifluoroethanone derivatives, highlighting the need for alternative catalysts or conditions .

- Hydration Stability : Hydrated forms of trifluoroethanones (e.g., geminal diols) are stable in solution but may complicate isolation, requiring anhydrous workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.